molecular formula C15H21NO2 B8742365 1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester

1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester

Cat. No.: B8742365
M. Wt: 247.33 g/mol
InChI Key: CGNRHQXXVIRHAY-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-8-12-6-4-5-7-13(12)9-11-16/h4-7H,8-11H2,1-3H3

InChI Key

CGNRHQXXVIRHAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

748-(2-Chloro-5-trifluoromethyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine-2-ylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid tert-butyl ester was prepared from 2-chloro-8-(2-chloro-5-trifluoromethyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine (0.62 g, 1.87 mmol) and 7-amino-1,2,4,5-tetrahydro-3-benzazepin-3-carboxylic acid tert-butyl ester (0.59 g, 2.25 mmol), with 2,2′-bis-dicyclohexylphosphanyl-biphenyl (0.26 g, 0.47 mmol) as the ligand in a manner analogous to Example 2d (0.089 g, 8.5%). MP=88-89° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.65 (s, 1H), 8.87 (d, 1H), 8.1 (m, 1H), 7.88 (d, 1H), 7.75 (m, 2H), 7.45 (d, 1H), 7.40 (s, 1H), 7.20 (t, 1H), 7.10 (d, 1H), 3.50 (m, 4H), 2.75 (m, 4H), 1.40 (s, 9H). MS=558 (MH)+.
Name
2-chloro-8-(2-chloro-5-trifluoromethyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 2d
Quantity
0.089 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

748-(5-Chloro-2-propoxy-phenyl]-[1,2,4]triazolo[1,5a]pyridine-2-ylamino]1,2,4,5-tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester was prepared from 2-chloro-8-(5-chloro-2-propoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridine and 7-amino-1,2,4,5-tetrahydro-3-benzazepin-3-carboxylic acid tert-butyl ester with 2,2′-bis-dicyclohexylphosphanyl-biphenyl as the ligand in a manner analogous to Example 2d (0.14 g, 46%). MP=127-129° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.60 (s, 1H), 8.76 (d, 1H), 7.72 (s, 1H), 7.65 (m, 1H), 7.42 (m, 3H), 7.20 (m, 1H), 7.05 (m, 2H), 3.97 (m, 2H), 3.43 (m, 4H), 2.77 (m, 4H), 1.59 (m, 2H), 1.41 (s, 9H), 0.78 (m, 3H). MS=549 (MH)+.
Name
2-chloro-8-(5-chloro-2-propoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Example 2d
Quantity
0.14 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To an oven-dried Schlenck flask under an atmosphere of argon was added 2-chloro-8-(2-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridine (0.460 g, 1.77 mmol), 7-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid tert-butyl ester (0.558 g, 2.12 mmol), palladium acetate (0.0875 g, 0.390 mmol), 2,2-bis-dicyclohexylphosphanyl-biphenyl (0.242 g, 0.443 mmol), cesium carbonate (1.44 g, 4.43 mmol), followed by 1,4-dioxane (12.00 mL) and was degassed under an atmosphere of argon for 5 min and heated at 100° C. overnight, cooled at room temperature, diluted with dichloromethane, filtered through diatomaceous earth and concentrated. The reaction was purified via chromatography (silica gel 20%-30% ethyl acetate/hexanes) and concentrated to give 748-(2-methoxy-phenyl)[1,2,4]triazolo[1,5-a]pyridin-2-ylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid tert-butyl ester (0.744 g, 87%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.54 (s, 1H), 8.78 (d, 1H), 7.55 (m, 2H), 7.45 (m, 2H), 7.35 (s, 1H) 7.15 (m, 1H), 7.05 (m, 3H), 3.74 (s, 3H), 3.48 (m, 4H), 2.78 (m, 4H), 1.41 (s, 9H): MS=486 (MH)+.
Name
2-chloro-8-(2-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.558 g
Type
reactant
Reaction Step One
Name
2,2-bis-dicyclohexylphosphanyl-biphenyl
Quantity
0.242 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.0875 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two

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